(2-iso-butyloxynaphthalen-1-yl)magnesium bromide, with a concentration of 0.50 M in tetrahydrofuran, is a Grignard reagent utilized in organic synthesis. This compound is classified under organometallic compounds, specifically as a magnesium halide derivative. Its molecular formula is , and it has a molecular weight of approximately 303.4809 g/mol. The compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in various synthetic applications.
The synthesis of (2-iso-butyloxynaphthalen-1-yl)magnesium bromide typically involves the reaction of 2-iso-butyloxynaphthalene with magnesium in an anhydrous environment, usually in the presence of tetrahydrofuran as the solvent. The general procedure includes:
This method allows for the effective formation of the Grignard reagent while maintaining stability and reactivity necessary for subsequent reactions.
The molecular structure of (2-iso-butyloxynaphthalen-1-yl)magnesium bromide can be represented using various structural formulas:
CC(C)(C)C1=CC=CC2=C1C(=CC=C2)C(C)C
The compound features a naphthalene ring substituted with an iso-butyl group, which enhances its nucleophilicity due to the electron-donating nature of the alkyl substituent.
As a Grignard reagent, (2-iso-butyloxynaphthalen-1-yl)magnesium bromide participates in various chemical reactions, particularly nucleophilic additions to electrophiles. Common reactions include:
These reactions are crucial in organic synthesis for building complex molecules.
The mechanism by which (2-iso-butyloxynaphthalen-1-yl)magnesium bromide acts involves several steps:
This mechanism highlights the versatility of Grignard reagents in organic transformations.
The physical properties of (2-iso-butyloxynaphthalen-1-yl)magnesium bromide include:
Chemical properties include:
These properties make it essential for controlled laboratory environments during use.
(2-iso-butyloxynaphthalen-1-yl)magnesium bromide serves several scientific purposes:
Its applications underscore its importance in advancing chemical research and industrial processes.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3